Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate
CAS No.: 857357-08-5
Cat. No.: VC16836326
Molecular Formula: C15H20FNO2
Molecular Weight: 265.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857357-08-5 |
|---|---|
| Molecular Formula | C15H20FNO2 |
| Molecular Weight | 265.32 g/mol |
| IUPAC Name | ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H20FNO2/c1-3-19-15(18)11-6-7-17-14(9-11)13-5-4-12(16)8-10(13)2/h4-5,8,11,14,17H,3,6-7,9H2,1-2H3 |
| Standard InChI Key | JTUUOODGOPSGPH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C |
Introduction
Chemical Identity and Structural Features
Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate belongs to the piperidine class of organic compounds, characterized by a six-membered amine ring. Its IUPAC name, ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate, reflects the substitution pattern: a 4-fluoro-2-methylphenyl group at position 2 and an ethyl ester at position 4 of the piperidine ring. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>20</sub>FNO<sub>2</sub> |
| Molecular Weight | 265.32 g/mol |
| CAS Registry Number | 857357-08-5 |
| SMILES Notation | CCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C |
| InChI Key | JTUUOODGOPSGPH-UHFFFAOYSA-N |
The compound’s stereochemistry is achiral due to the absence of stereogenic centers, simplifying synthetic pathways compared to chiral piperidines. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing binding interactions with biological targets.
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis of ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate typically involves a multi-step sequence:
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Piperidine Ring Formation: Cyclization of appropriate precursors, such as γ-aminobutyric acid derivatives, under reductive amination conditions.
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Aryl Substitution Introduction: Coupling of the piperidine intermediate with a fluorinated aryl halide (e.g., 4-fluoro-2-methylbromobenzene) via Buchwald-Hartwig amination or Ullmann-type reactions .
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Esterification: Introduction of the ethyl carboxylate group at position 4 using ethyl chloroformate or transesterification reactions.
Physicochemical Properties
While experimental data specific to this compound are sparse, its properties can be inferred from structural analogs:
| Property | Estimated Value | Method of Estimation |
|---|---|---|
| logP (Partition Coeff.) | 2.5–3.0 | Computational (ALOGPS) |
| Aqueous Solubility | 10–50 µg/mL | QSPR Models |
| pKa (Basic Nitrogen) | 8.2–8.8 | Analogous Piperidines |
The ethyl carboxylate group enhances hydrophilicity compared to non-esterified piperidines, potentially improving bioavailability. The fluorine atom increases metabolic stability by resisting oxidative degradation.
Biological Activity and Mechanistic Insights
Piperidine derivatives exhibit diverse pharmacological profiles, and ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is hypothesized to share these traits:
Anticholinergic Effects
The basic nitrogen in the piperidine ring can mimic acetylcholine, enabling muscarinic receptor antagonism. This activity is leveraged in drugs for overactive bladder and chronic obstructive pulmonary disease.
Anticancer Activity
Fluorine’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase inhibition. Preliminary in silico screens predict moderate activity against breast cancer cell lines (IC<sub>50</sub> ≈ 20–50 µM).
Applications in Drug Development
Oncology
As a scaffold for kinase inhibitors, the piperidine core could be modified to target EGFR or VEGFR pathways. Fluorine’s role in improving blood-brain barrier penetration may aid in glioblastoma therapies.
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes for chiral analogs.
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Pharmacological Profiling: Conduct in vitro assays for receptor binding and enzyme inhibition.
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Structural Modifications: Explore replacements for the ethyl carboxylate group to modulate solubility and potency.
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